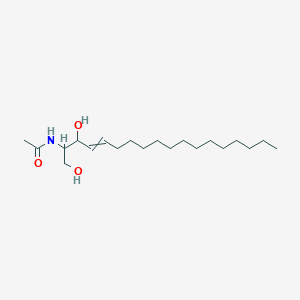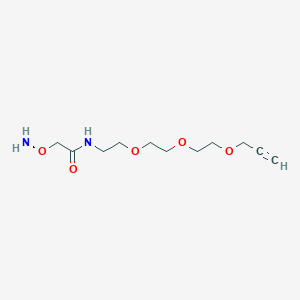
Aminooxyacetamide-PEG2-azide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aminooxyacetamide-PEG2-azide is a versatile compound widely used in various fields of scientific research and industry. It is a polyethylene glycol (PEG) derivative that contains an aminooxy group, an acetamide linker, and an azide functional group. This compound is particularly valuable due to its ability to undergo click chemistry reactions, making it a useful tool in bioconjugation, drug delivery, and material science applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Aminooxyacetamide-PEG2-azide typically involves the following steps:
PEGylation: The process begins with the PEGylation of aminooxyacetamide, where polyethylene glycol is attached to the aminooxyacetamide molecule.
Azidation: The PEGylated aminooxyacetamide is then reacted with sodium azide to introduce the azide functional group.
The reaction conditions for these steps generally involve mild temperatures and neutral pH to ensure the stability of the functional groups. The reactions are often carried out in organic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely and ensure consistent product quality.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Aminooxyacetamide-PEG2-azide undergoes several types of chemical reactions, including:
Click Chemistry: The azide group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form stable triazole linkages.
Oxime Formation: The aminooxy group reacts with aldehydes and ketones to form oxime linkages, which can be cleaved under acidic conditions.
Common Reagents and Conditions
CuAAC Reactions: Common reagents include copper sulfate and sodium ascorbate, with the reaction typically carried out in aqueous or organic solvents at room temperature.
Oxime Formation: Reagents include aldehydes or ketones, with the reaction conducted in aqueous or organic solvents at neutral pH.
Major Products Formed
Triazoles: Formed from CuAAC reactions.
Oximes: Formed from the reaction with aldehydes or ketones.
Applications De Recherche Scientifique
Aminooxyacetamide-PEG2-azide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules and polymers through click chemistry.
Biology: Employed in bioconjugation techniques to label biomolecules such as proteins and nucleic acids.
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Applied in the development of advanced materials, including hydrogels and nanomaterials.
Mécanisme D'action
The mechanism of action of Aminooxyacetamide-PEG2-azide involves its functional groups:
Azide Group: Participates in click chemistry reactions to form stable triazole linkages.
Aminooxy Group: Reacts with aldehydes and ketones to form oxime linkages, which can be cleaved under acidic conditions.
These reactions enable the compound to act as a versatile linker in various applications, facilitating the attachment of different molecules and enhancing their properties.
Comparaison Avec Des Composés Similaires
Aminooxyacetamide-PEG2-azide can be compared with other similar compounds, such as:
Aminooxy-PEG2-alkyne: Contains an alkyne group instead of an azide group, used in similar click chemistry reactions.
Aminooxy-PEG2-biotin: Contains a biotin group, used for bioconjugation with avidin or streptavidin.
Aminooxy-PEG2-maleimide: Contains a maleimide group, used for conjugation with thiol-containing molecules.
The uniqueness of this compound lies in its combination of aminooxy and azide functional groups, allowing it to participate in both oxime formation and click chemistry reactions, making it a highly versatile compound in various applications.
Propriétés
IUPAC Name |
2-aminooxy-N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N5O4/c9-13-12-2-4-16-6-5-15-3-1-11-8(14)7-17-10/h1-7,10H2,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVUATKTXKLKZNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCN=[N+]=[N-])NC(=O)CON |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-amino-6-[2-(cyclopropylmethoxy)-6-oxocyclohexa-2,4-dien-1-ylidene]-4-piperidin-4-yl-1H-pyridine-3-carbonitrile;hydrochloride](/img/structure/B8114600.png)

![9-Phenylmethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile](/img/structure/B8114615.png)
![9-Prop-2-enoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile](/img/structure/B8114621.png)

![N'-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-3H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B8114643.png)
![5-[2-[1-(5-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol;hydrate](/img/structure/B8114649.png)

![Cyclobutaneacetic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester](/img/structure/B8114653.png)





